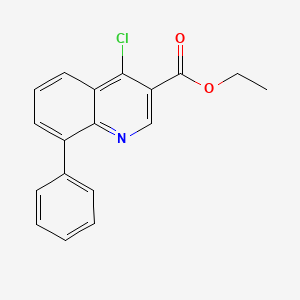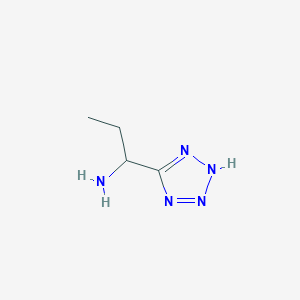
Benzamide, 4-(5-bromo-2-thenylidenamino)-
Übersicht
Beschreibung
Benzamide, 4-(5-bromo-2-thenylidenamino)-, also known as BTA, is a synthetic compound that has been widely used in scientific research. It is a member of the benzamide family and has a molecular weight of 324.15 g/mol. BTA has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Wirkmechanismus
Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, Benzamide, 4-(5-bromo-2-thenylidenamino)- can induce the degradation of client proteins, leading to the inhibition of various cellular processes such as cell growth and survival. Benzamide, 4-(5-bromo-2-thenylidenamino)- has also been found to inhibit the activity of the protein PDK1, which is involved in the regulation of cell metabolism.
Biochemical and Physiological Effects:
Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to have various biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. Benzamide, 4-(5-bromo-2-thenylidenamino)- has also been found to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C. Additionally, Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to inhibit the proliferation of various cell types, including cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 4-(5-bromo-2-thenylidenamino)- has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Benzamide, 4-(5-bromo-2-thenylidenamino)- is also stable under normal laboratory conditions, making it easy to handle and store. However, Benzamide, 4-(5-bromo-2-thenylidenamino)- has some limitations as well. It has been found to be toxic at high concentrations, which can limit its use in some experiments. Additionally, Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Benzamide, 4-(5-bromo-2-thenylidenamino)- in scientific research. One potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to inhibit the aggregation of proteins associated with these diseases, making it a potential therapeutic agent. Additionally, Benzamide, 4-(5-bromo-2-thenylidenamino)- could be used in the study of infectious diseases, as it has been found to inhibit the replication of viruses such as HIV and hepatitis C. Finally, Benzamide, 4-(5-bromo-2-thenylidenamino)- could be used in the development of new drugs, as it has been shown to inhibit the activity of various enzymes and proteins involved in disease processes.
Conclusion:
Benzamide, 4-(5-bromo-2-thenylidenamino)-, is a synthetic compound that has been widely used in scientific research. It has various applications, including cancer research and drug discovery. Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to inhibit the activity of various proteins and enzymes, leading to its various biochemical and physiological effects. While Benzamide, 4-(5-bromo-2-thenylidenamino)- has several advantages for use in laboratory experiments, it also has some limitations. However, there are several future directions for the use of Benzamide, 4-(5-bromo-2-thenylidenamino)- in scientific research, including in the study of neurodegenerative diseases and infectious diseases.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(5-bromo-2-thenylidenamino)- has been extensively used in scientific research due to its various applications. It has been found to have anticancer properties and has been used in cancer research. Benzamide, 4-(5-bromo-2-thenylidenamino)- has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been used in the study of protein-protein interactions and has been found to inhibit the interaction between two proteins, making it a valuable tool in drug discovery.
Eigenschaften
IUPAC Name |
4-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-11-6-5-10(17-11)7-15-9-3-1-8(2-4-9)12(14)16/h1-7H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVRMIXZEQOKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



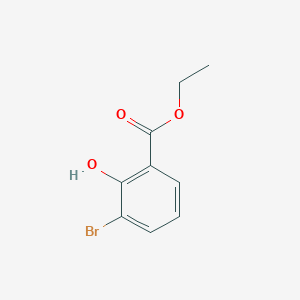
![4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3259186.png)
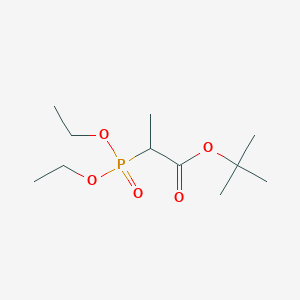

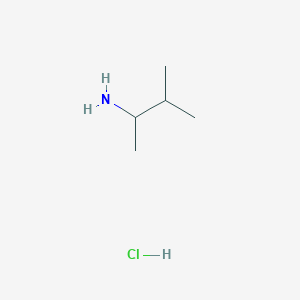


![[(4-Chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B3259248.png)
![7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol](/img/structure/B3259263.png)
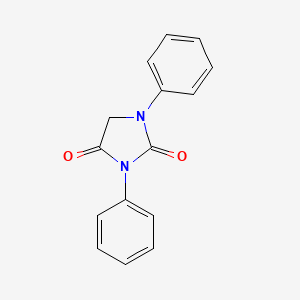
![alpha,alpha'-[[(1-Oxododecyl)imino]di-2,1-ethanediyl]bis[omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B3259269.png)
